BoraneInDimethylSulfide
Description
Historical Context of Borane (B79455) Reagents and the Emergence of Borane-Dimethylsulfide
The field of borane chemistry was significantly advanced through the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his contributions. tandfonline.comwikipedia.org Early research utilized diborane (B8814927) (B₂H₆), a pyrophoric and volatile gas, which presented significant handling challenges. wikipedia.orgorganic-chemistry.org This necessitated the development of specialized equipment, such as the glass vacuum line invented by Alfred Stock, to manage these reactive and hazardous materials. wikipedia.org
To improve handling and safety, borane was complexed with Lewis bases. One of the first and most widely used reagents was the borane-tetrahydrofuran (B86392) complex (BH₃·THF). organic-chemistry.org While a significant improvement over gaseous diborane, BH₃·THF has several drawbacks. It is typically available only in relatively low concentrations (around 1M), is sensitive to air and moisture, and requires a sodium borohydride (B1222165) stabilizer to prevent the reductive cleavage of the tetrahydrofuran (B95107) (THF) solvent. wikipedia.orgtandfonline.com This stabilizer can sometimes lead to undesired side reactions. wikipedia.org
In 1971, a significant breakthrough occurred with the introduction of the borane-dimethylsulfide complex (BMS) as a practical alternative. tandfonline.comacs.org Subsequent studies quickly demonstrated the substantial advantages of BMS over BH₃·THF, leading to its widespread adoption in both academic and industrial laboratories. tandfonline.com BMS is prepared by absorbing diborane into dimethyl sulfide (B99878). wikipedia.orgborates.today
Advantages of Borane-Dimethylsulfide as a Borane Source in Organic Synthesis
The widespread adoption of BMS stems from its distinct practical advantages over other borane sources, particularly BH₃·THF. wikipedia.orgborates.today These benefits relate to its superior stability, solubility, and high concentration, which streamline its use in synthetic chemistry. tandfonline.com
BMS exhibits significantly greater stability than BH₃·THF. organic-chemistry.orgcommonorganicchemistry.com It can be stored for months at room temperature under an inert atmosphere (like nitrogen or argon) and indefinitely at 0°C without significant degradation. tandfonline.com This long-term stability contrasts with BH₃·THF, which is less stable over time. cardiff.ac.uk Furthermore, BMS is more stable in the presence of moisture and oxygen compared to BH₃·THF. borates.today The stability of borane adducts with various Lewis bases has been estimated, with dimethyl sulfide forming a more stable complex than ethers like THF. wikipedia.org This inherent stability means BMS does not require stabilizers like sodium borohydride, thereby avoiding potential side reactions associated with such additives. wikipedia.orgindiamart.com
A key advantage of BMS is its availability as a neat liquid, which is a highly concentrated form of borane (approximately 10 M). tandfonline.comindiamart.com This is a stark contrast to the much more dilute solutions of BH₃·THF (typically 1 M). tandfonline.com The high concentration allows for higher substrate concentrations in reactions, leading to greater productivity and reduced solvent waste. nih.gov
BMS is also highly soluble in a wide array of aprotic solvents, including hexane, benzene, toluene, diethyl ether, methylene (B1212753) chloride, and ethyl acetate. tandfonline.comfishersci.cafishersci.fi This versatility in solvent choice provides chemists with much greater flexibility in designing reaction conditions compared to BH₃·THF, which is primarily limited to THF as the solvent. tandfonline.com
Table 1: Comparison of Borane-Dimethylsulfide (BMS) and Borane-Tetrahydrofuran (BH₃·THF)
| Property | Borane-Dimethylsulfide (BMS) | Borane-Tetrahydrofuran (BH₃·THF) |
|---|---|---|
| Typical Concentration | ~10 M (neat liquid) tandfonline.comindiamart.com | ~1 M in THF tandfonline.com |
| Stability | High; stable for months at room temperature under inert gas. tandfonline.com More stable than BH₃·THF. organic-chemistry.orgcommonorganicchemistry.com | Less stable; requires stabilizer. wikipedia.orgtandfonline.com |
| Stabilizer Required | No wikipedia.org | Yes (typically NaBH₄) wikipedia.orgtandfonline.com |
| Solvent Versatility | High; soluble in many aprotic solvents (ethers, hydrocarbons, chlorinated solvents). tandfonline.comfishersci.ca | Low; limited primarily to THF. tandfonline.com |
Scope and Significance of Borane-Dimethylsulfide in Synthetic Methodologies
BMS is a versatile reagent employed in a broad range of crucial synthetic transformations. borates.today Its primary applications are in hydroboration and the reduction of various functional groups. wikipedia.orgscientificlabs.com
In hydroboration reactions , BMS serves as a convenient source of borane. wikipedia.org The dimethyl sulfide ligand dissociates in situ, liberating diborane which then rapidly adds across carbon-carbon double and triple bonds. wikipedia.orgborates.today This process occurs with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon. borates.todayscielo.org.bo The resulting organoborane intermediates are exceptionally useful and can be further transformed, for example, into alcohols via oxidation. scielo.org.bo
BMS is also a widely used reducing agent . scientificlabs.com The dimethyl sulfide ligand tempers the reactivity of the borane, making it a selective reagent. wikipedia.org It effectively reduces aldehydes, ketones, carboxylic acids, esters, and epoxides to the corresponding alcohols. wikipedia.orgfishersci.fi Additionally, it can reduce lactones to diols and nitriles to amines. wikipedia.orgborates.today Notably, BMS typically does not reduce acid chlorides. wikipedia.orgborates.today This chemoselectivity allows for the reduction of one functional group in the presence of another. For instance, carboxylic acids can be selectively reduced in the presence of esters or nitro groups. tandfonline.com
A particularly significant application is in asymmetric synthesis, specifically the Corey-Itsuno (or Corey-Bakshi-Shibata) reduction . wikipedia.orgorganic-chemistry.org In this reaction, BMS is used as the stoichiometric reducing agent in combination with a chiral oxazaborolidine catalyst. wikipedia.orgborates.today The catalyst activates the borane, enabling the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgresearchgate.net While BMS does not inherently provide greater enantioselectivity than BH₃·THF in these reactions, its superior stability makes it the preferred reagent. borates.today
Table 2: Reactivity of Borane-Dimethylsulfide with Various Functional Groups
| Functional Group | Product |
|---|---|
| Aldehyde | Alcohol wikipedia.org |
| Ketone | Alcohol wikipedia.org |
| Carboxylic Acid | Alcohol wikipedia.org |
| Ester | Alcohol wikipedia.org |
| Epoxide | Alcohol wikipedia.org |
| Lactone | Diol wikipedia.org |
| Nitrile | Amine wikipedia.org |
| Alkene/Alkyne | Organoborane (via Hydroboration) wikipedia.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Borane-Dimethylsulfide (BMS) |
| Borane |
| Dimethyl Sulfide |
| Diborane |
| Borane-Tetrahydrofuran (BH₃·THF) |
| Tetrahydrofuran (THF) |
| Sodium Borohydride |
| Aldehyde |
| Ketone |
| Carboxylic Acid |
| Ester |
| Epoxide |
| Alcohol |
| Lactone |
| Diol |
| Nitrile |
| Amine |
| Acid Chloride |
| Alkene |
| Alkyne |
| Organoborane |
| Oxazaborolidine |
| Hexane |
| Benzene |
| Toluene |
| Diethyl Ether |
| Methylene Chloride |
| Ethyl Acetate |
Properties
CAS No. |
13292-87-9 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Synonyms |
BoraneInDimethylSulfide |
Origin of Product |
United States |
Synthesis and Preparation of Borane Dimethylsulfide and Its Derivatives
Conventional Synthetic Routes to Borane-Dimethylsulfide
The traditional and most direct method for producing borane-dimethylsulfide involves the use of diborane (B8814927) gas. This process, while straightforward, requires handling of the highly reactive and pyrophoric diborane.
The primary industrial and laboratory-scale synthesis of borane-dimethylsulfide is achieved by passing gaseous diborane (B₂H₆) through liquid dimethyl sulfide (B99878) (S(CH₃)₂). wikipedia.org The diborane is readily absorbed, leading to the formation of the stable 1:1 adduct, borane-dimethylsulfide (BH₃·S(CH₃)₂). wikipedia.org The reaction is exothermic and typically requires cooling to manage the reaction temperature and prevent the decomposition of the product.
This reaction is generally performed in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to ensure homogeneity, with the temperature kept below 0°C to minimize side reactions. A 1:2 molar ratio of diborane to dimethyl sulfide is used to drive the reaction to completion.
Following the initial synthesis, the crude borane-dimethylsulfide complex often requires purification to remove unreacted starting materials and any potential side products. The most common and effective method for obtaining high-purity BMS is bulb-to-bulb vacuum transfer, also known as vacuum distillation. wikipedia.orgborates.today This technique separates the volatile BMS complex from less volatile impurities, yielding a product with purity levels often exceeding 94%. commonorganicchemistry.com
Development of Alternative Borane-Dimethylsulfide Generation Methods
Concerns over the hazardous nature of diborane gas have prompted the development of alternative synthetic pathways that avoid its direct use. These methods include novel diborane-free approaches and the generation of the complex in-situ.
Recent innovations have led to patented, diborane-free methods for producing borane (B79455) complexes, including BMS. google.comgoogle.com A prominent approach involves the reaction of a boron trifluoride complex, such as boron trifluoride dimethyl sulfide, with molecular hydrogen in the presence of a sterically hindered tertiary amine. google.com
The general reaction scheme is as follows: BF₃·S(CH₃)₂ + 3H₂ + 3 f-Amine → BH₃·S(CH₃)₂ + 3 [f-AmineH]⁺[BF₄]⁻
In this context, f-Amine refers to a sterically hindered amine, with 1,2,2,6,6-pentamethylpiperidine being a preferred example. google.comgoogle.com The role of the hindered amine is crucial; its steric bulk prevents it from forming a stable adduct with the newly formed borane, thereby allowing the selective formation of the borane-dimethylsulfide complex. The amine also functions as a proton shuttle during the reduction of the boron trifluoride complex. This method offers enhanced safety and scalability for industrial applications, though it may require longer reaction times compared to the conventional route. The byproduct, a tetrafluoroborate (B81430) salt, can be filtered off and the amine can be recovered, adding to the process's efficiency.
Table 1: Comparative Analysis of Borane-Dimethylsulfide Preparation Methods
| Parameter | Conventional Method (Diborane Absorption) | Diborane-Free Method |
| Primary Boron Source | Diborane (B₂H₆) | Boron Trifluoride (BF₃) |
| Key Reagents | Dimethyl Sulfide | Dimethyl Sulfide, H₂, Hindered Amine |
| Yield (%) | 85–90 | 90–95 |
| Reaction Time | 2–4 hours | 6–8 hours |
| Safety Profile | Hazardous (uses pyrophoric gas) | Moderate |
| Scalability | Limited | High |
| Data adapted from patent information and comparative analyses. |
For many synthetic applications, borane-dimethylsulfide can be generated in-situ, meaning it is formed directly in the reaction vessel where it will be consumed. This approach avoids the need to handle and store the isolated complex. Borane complexes, including BMS, can be prepared in-situ from sources like sodium borohydride (B1222165) in the presence of acids or Lewis acids. acsgcipr.org One documented method involves generating borane from lithium borohydride and methyl iodide in a non-coordinating solvent. researchgate.net To stabilize the generated borane and prevent the formation of diborane, various Lewis bases, including dimethyl sulfide, can be added to the reaction mixture to form the desired adduct. researchgate.net Similarly, polymeric sulfide-borane complexes can serve as a source for generating trialkylboranes in-situ for subsequent reactions. cardiff.ac.uk
Preparation of Modified and Hindered Borane-Dimethylsulfide Adducts for Specialized Applications
The fundamental borane-dimethylsulfide adduct can be chemically modified to create a range of specialized borane reagents. These derivatives often exhibit unique reactivity or steric properties.
A key method for creating these adducts is through ligand exchange reactions. For instance, mono- and bis(pentafluorophenyl)borane (B69467) dimethyl sulfide can be synthesized by reacting the standard borane-dimethylsulfide adduct (H₃B·SMe₂) with the diethyl ether adduct of tris(pentafluorophenyl)borane (B72294). researchgate.net The stoichiometry of the reactants determines whether the mono- or bis-substituted product is formed. researchgate.net An alternative route to bis(pentafluorophenyl)borane-dimethyl sulfide involves a redistribution reaction between tris(pentafluorophenyl)borane and borane-dimethylsulfide complex. nii.ac.jp
Furthermore, BMS is a useful precursor for other important hydroborating agents. Monohalogenated boranes, such as monochloroborane and monobromoborane, can be prepared from the reaction of BMS with the corresponding boron trihalides. wikipedia.org Hindered boranes, which are crucial for achieving high regioselectivity in hydroboration reactions, are also commonly prepared from a borane source like BMS. wikipedia.org Examples include:
Monoisopinocampheylborane: Obtained from the hydroboration of (−)-α-pinene with borane dimethyl sulfide. wikipedia.org
Disiamylborane (Sia₂BH): This sterically hindered reagent is prepared by the reaction of 2-methyl-2-butene (B146552) with a borane source like BMS. wikipedia.org
These modified boranes are often generated in-situ and used immediately for specific synthetic transformations, such as the selective hydroboration of less sterically hindered alkenes. wikipedia.org
Polymeric Sulfide-Borane Complexes as Borane Carriers
Researchers have synthesized new polymeric borane adducts from polymeric sulfides to serve as stable and convenient borane carriers. researchgate.netresearchgate.net These complexes are developed as practical alternatives to traditional reagents like borane-tetrahydrofuran (B86392) (BH3-THF) and borane-dimethylsulfide (BMS), which are limited by low borane concentration and stability (BH3-THF) or a volatile, malodorous by-product (BMS). researchgate.netcardiff.ac.uk The polymeric adducts are typically solids with a minimal odor, a high concentration of borane, significant stability, and reasonable solubility in tetrahydrofuran (THF). researchgate.netresearchgate.net
The synthesis of these polymeric carriers, such as poly(propylene sulfide)–borane, involves preparing the poly(alkylene sulfide) and subsequently complexing it with borane. cardiff.ac.ukcardiff.ac.uk For example, poly(propylene sulfide)-borane adduct 1 can be synthesized by passing diborane gas into a solution of the polymeric sulfide in dichloromethane (B109758) (DCM). cardiff.ac.uk These polymeric sulfide-borane complexes function as effective hydroborating and reducing agents with behavior analogous to BMS. researchgate.netresearchgate.net Their advantages include ease of handling, low volatility, and the potential for the polymeric sulfide to be recovered and recycled after reactions, which can be cost-effective. cardiff.ac.uk
Table 1: Comparison of Borane Carriers
| Feature | Poly(propylene sulfide)–borane | Borane-Dimethylsulfide (BMS) | Borane-Tetrahydrofuran (BH3-THF) |
|---|---|---|---|
| Physical State | Solid researchgate.net | Liquid | Solution |
| Odor | Minimal/Mild researchgate.netresearchgate.net | Strong, unpleasant | Ethereal |
| Volatility | Low cardiff.ac.uk | High | High |
| Stability | Significant, more stable in air researchgate.netcardiff.ac.uk | Less stable in air | Low stability, short shelf-life |
| Handling | Convenient, easily handled solid researchgate.netcardiff.ac.uk | Requires careful handling due to volatility and odor | Requires inert atmosphere |
Generation of Monohaloborane-Dimethylsulfide Complexes
Monohaloborane-dimethyl sulfide complexes (H₂BX·SMe₂) are valuable reagents in organic synthesis, particularly for the hydroboration of alkenes to produce dialkylhaloboranes. acs.org A convenient method for the preparation of monochloroborane-dimethyl sulfide and monobromoborane-dimethyl sulfide involves the redistribution of borane-dimethyl sulfide (BH₃·SMe₂) with boron trichloride-dimethyl sulfide (BCl₃·SMe₂) or boron tribromide-dimethyl sulfide (BBr₃·SMe₂). acs.org
This redistribution reaction is typically straightforward and provides the desired monohaloborane complexes in high yield. The general reaction scheme is as follows:
2 BH₃·SMe₂ + BX₃·SMe₂ → 3 H₂BX·SMe₂ (where X = Cl, Br)
Similarly, monochloroborane-dimethyl sulfide can be generated by the reaction of borane-dimethyl sulfide with hydrogen chloride in diethyl ether. acs.org These monohaloborane adducts serve as important intermediates for further synthetic transformations. acs.orgdatapdf.com
Table 2: Synthesis of Monohaloborane-Dimethylsulfide Complexes
| Product | Reactant 1 | Reactant 2 | Method |
|---|---|---|---|
| Monochloroborane-DMS (H₂BCl·SMe₂) | Borane-DMS (BH₃·SMe₂) | Boron Trichloride-DMS (BCl₃·SMe₂) | Redistribution acs.org |
| Monobromoborane-DMS (H₂BBr·SMe₂) | Borane-DMS (BH₃·SMe₂) | Boron Tribromide-DMS (BBr₃·SMe₂) | Redistribution acs.org |
| Monoiodoborane-DMS (H₂BI·SMe₂) | Borane-DMS (BH₃·SMe₂) | Boron Triiodide (BI₃) in CS₂ | Direct Reaction acs.org |
Amidophosphine Borane Analogs Derived from Borane-Dimethylsulfide
Amidophosphine boranes have emerged as solid, stable, and easy-to-handle alternatives to conventional borane reagents. organic-chemistry.orgorganic-chemistry.org Their synthesis often utilizes borane-dimethylsulfide as the borane source. For instance, the N-benzhydrylamido-1,1-diphenylphosphine−borane ligand was prepared by reacting an equimolar ratio of the corresponding phosphine (B1218219) amine, [Ph₂PNH(CHPh₂)], with BH₃·SMe₂ at ambient temperature. acs.org
Another example involves the synthesis of a borane derivative of an aminophosphine (B1255530) ligand, [{Ph₂P(BH₃)NH}₂C₆H₄], by treating N,N′-bis(diphenylphosphino)-benzene-1,2-diamine with two equivalents of borane-dimethylsulfide complex in toluene. nih.gov These resulting amidophosphine-borane adducts are then used to synthesize various metal complexes for applications in catalysis, such as the highly chemoselective hydroboration of alkynes and nitriles. nih.gov The solid nature and stability of these analogs make them advantageous for a range of chemical transformations. organic-chemistry.org
Table 3: Examples of Amidophosphine Borane Synthesis using BMS
| Starting Material | Resulting Amidophosphine Borane Analog | Stoichiometry (Amine:BMS) | Reference |
|---|---|---|---|
| N-benzhydrylamido-1,1-diphenylphosphine [Ph₂PNH(CHPh₂)] | [Ph₂P(BH₃)NH(CHPh₂)] | 1:1 acs.org | acs.org |
Table of Mentioned Compounds
| Compound Name | Chemical Formula or Abbreviation |
|---|---|
| Borane-Dimethylsulfide | BH₃·SMe₂ or BMS |
| Borane-Tetrahydrofuran | BH₃·THF |
| Poly(propylene sulfide)–borane | Not specified |
| Tetrahydrofuran | THF |
| Dichloromethane | DCM |
| Monochloroborane-Dimethylsulfide | H₂BCl·SMe₂ |
| Monobromoborane-Dimethylsulfide | H₂BBr·SMe₂ |
| Monoiodoborane-Dimethylsulfide | H₂BI·SMe₂ |
| Boron Trichloride-Dimethylsulfide | BCl₃·SMe₂ |
| Boron Tribromide-Dimethylsulfide | BBr₃·SMe₂ |
| Boron Triiodide | BI₃ |
| Hydrogen Chloride | HCl |
| Diethyl Ether | Et₂O |
| Carbon Disulfide | CS₂ |
| N-benzhydrylamido-1,1-diphenylphosphine | [Ph₂PNH(CHPh₂)] |
| N-benzhydrylamido-1,1-diphenylphosphine−borane | [Ph₂P(BH₃)NH(CHPh₂)] |
| N,N′-bis(diphenylphosphino)-benzene-1,2-diamine | [Ph₂PNHC₆H₄NH-PPh₂] |
| N,N′-bis(diphenylphosphino)-benzene-1,2-diamine-borane | [{Ph₂P(BH₃)NH}₂C₆H₄] |
Fundamental Reactivity and Mechanistic Pathways of Borane Dimethylsulfide
Dissociation Dynamics of the Borane-Dimethylsulfide Complex
The utility of borane-dimethylsulfide (BMS) as a source of borane (B79455) (BH₃) is critically dependent on the dissociation of the complex. Unlike diborane (B8814927) (B₂H₆), which is a pyrophoric gas, BMS is a stable liquid that offers easier handling. wikipedia.orgcommonorganicchemistry.com Its enhanced stability compared to other borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), makes it a preferred reagent in many applications. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orgborates.today
The formation of the borane-dimethylsulfide adduct involves the cleavage of the diborane dimer by the Lewis basic dimethyl sulfide (B99878), yielding two equivalents of the monomeric complex. wikipedia.org
Computational studies, specifically Density Functional Theory (DFT), indicate that Lewis bases like dimethyl sulfide can completely disrupt diborane to form the stable BH₃·S(CH₃)₂ adduct. researchgate.net The dissociation of this complex is an equilibrium process that liberates free borane, the active species in hydroboration and reduction reactions. The bond dissociation energy (BDE) of the B–S bond in BH₃·SMe₂ has been calculated to be 21.2 kcal/mol. acs.org
While specific kinetic parameters such as the rate constant and activation energy for the dissociation of the monomeric complex are not extensively documented in readily available literature, theoretical studies on the dissociation of diborane in dimethyl sulfide predict a two-step mechanism where one hydrogen-bridge bond is broken in each step. researchgate.net The presence of dimethyl sulfide significantly lowers the activation barriers for this process compared to the dissociation in a vacuum. researchgate.net
Mechanistic Principles of Hydride Transfer from Borane-Dimethylsulfide
Borane-dimethylsulfide is a potent reducing agent for a variety of functional groups, with the transfer of a hydride ion (H⁻) being the key step. The mechanism of this transfer is multifaceted and can be influenced by the nature of the substrate and the presence of catalysts.
A primary pathway for hydride transfer involves the Lewis acidic nature of the boron atom in the borane moiety. redalyc.org In the reduction of carbonyl compounds, the empty p-orbital on the boron atom interacts with the lone pair of electrons on the carbonyl oxygen. This coordination activates the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydride. The dimethyl sulfide ligand serves to moderate the reactivity of the borane. borates.today
This activation is a crucial step in the reduction of aldehydes, ketones, carboxylic acids, and esters to their corresponding alcohols. borates.today The reaction is believed to proceed through a transition state where the hydride is transferred from the boron to the activated carbonyl carbon.
Recent research has also explored the concept of Lewis base activation of borane-dimethylsulfide. researchgate.netrsc.org In this paradigm, a non-nucleophilic Lewis base can interact with the BMS complex to form a boronium-borohydride ion pair ([L·BH₂]⁺[BH₄]⁻). researchgate.netrsc.org This process enhances the hydridic character of the boron-hydrogen bonds, leading to a more potent reducing agent capable of reducing even challenging substrates like carbon dioxide. researchgate.netrsc.org
Hydroboration Mechanisms Involving Borane-Dimethylsulfide
Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is one of the most important applications of borane-dimethylsulfide. wikipedia.orgmasterorganicchemistry.com The mechanism of this reaction dictates its characteristic regioselectivity and stereoselectivity.
The prevailing mechanistic model for the hydroboration of alkenes with borane is a concerted, four-center transition state. redalyc.org In this model, the π-bond of the alkene interacts with the empty p-orbital of the boron atom, while a hydride from the borane is simultaneously transferred to one of the alkene carbons. This synchronous formation of the C-B and C-H bonds occurs on the same face of the double bond, leading to a syn-addition. redalyc.orglibretexts.org This concerted pathway avoids the formation of a discrete carbocation intermediate, thus preventing carbocation rearrangements that are common in other electrophilic additions to alkenes. libretexts.org
The hydroboration reaction is renowned for its predictable regioselectivity and stereoselectivity.
Regioselectivity: The addition of the B-H bond across an unsymmetrical alkene typically proceeds with anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon of the double bond. masterorganicchemistry.com This preference is governed by a combination of steric and electronic factors. redalyc.orgscielo.org.bo Sterically, the bulkier borane group favors approach to the less hindered carbon atom. Electronically, in the transition state, a partial positive charge develops on the more substituted carbon, which is better able to stabilize it. The use of sterically bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this regioselectivity compared to borane itself. redalyc.orgpearson.comaskfilo.combrainly.com
The following table provides a comparative overview of the regioselectivity observed in the hydroboration of various alkenes with different borane reagents. The values indicate the percentage of boron addition to the indicated carbon atom.
| Alkene | Borane Reagent | % Boron Addition at C1 | % Boron Addition at C2 |
|---|---|---|---|
| 1-Hexene | Diborane (from BMS) | 94 | 6 |
| 1-Hexene | Chloroborane-dimethyl sulfide | 99 | 1 |
| 1-Hexene | 9-BBN | 99.9 | 0.1 |
| Styrene | Diborane (from BMS) | 80 | 20 |
| Styrene | Chloroborane-dimethyl sulfide | 98 | 2 |
| Styrene | 9-BBN | 98.5 | 1.5 |
| α-Methylstyrene | Diborane (from BMS) | 100 | 0 |
| trans-1-Phenylpropene | Diborane (from BMS) | 85 (at C2) | 15 (at C1) |
Stereoselectivity: The concerted syn-addition mechanism ensures a high degree of stereoselectivity. redalyc.org When the hydroboration of a chiral alkene creates a new stereocenter, the reaction often proceeds with high diastereoselectivity. The borane reagent preferentially attacks the less sterically hindered face of the double bond. A classic example is the hydroboration of α-pinene, where the approach of the borane is directed by the bulky gem-dimethyl bridge, leading to attack from the opposite face. libretexts.orglibretexts.org This principle of substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis. organic-chemistry.org
Kinetic and Thermodynamic Considerations in Hydroboration Cascade Reactions
Hydroboration cascade reactions, which enable the construction of complex molecular structures from simple precursors in a single synthetic operation, are governed by a delicate balance of kinetic and thermodynamic factors. The regioselectivity and stereoselectivity of these reactions using borane-dimethylsulfide (BMS) are determined by the relative rates of competing pathways (kinetic control) and the relative stability of the resulting organoborane intermediates and products (thermodynamic control).
Conversely, thermodynamic control is achieved when the reaction conditions, such as higher temperatures or longer reaction times, permit the reversible formation and rearrangement of organoborane intermediates. This allows the system to reach equilibrium, where the product distribution reflects the relative thermodynamic stabilities of the possible isomers. An initially formed kinetic product may undergo a-boratropic shift to yield a more stable allylic borane, demonstrating a shift from kinetic to thermodynamic control. The mode and rate of reagent addition can also significantly influence the product distribution, highlighting the sensitivity of these reactions to kinetic parameters. For example, the slow addition of BMS to an alkene can favor the formation of different products compared to the rapid addition of the reagents.
The interplay between these two regimes is crucial for synthetic planning. By carefully manipulating reaction conditions, chemists can direct the cascade towards a desired, and often complex, molecular target.
Theoretical and Computational Investigations of Borane-Dimethylsulfide Reactivity
Computational chemistry has become an indispensable tool for gaining a deep and quantitative understanding of the reactivity of borane-dimethylsulfide. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide detailed insights into reaction mechanisms, energetics, and the electronic structure of intermediates and transition states that are often difficult to probe experimentally. These investigations complement experimental findings and provide a predictive framework for reaction design.
Activation Parameters and Energy Barriers in Borane-Dimethylsulfide Mediated Reactions
A primary application of computational studies is the calculation of activation energies (energy barriers) for elementary reaction steps, which directly relates to the reaction kinetics. DFT calculations can accurately predict the energy barriers for processes such as the hydroboration of different substrates. These calculations have shown that steric and electronic factors significantly influence the activation energy. For example, the hydroboration of a sterically hindered alkene will have a higher activation barrier than that of a less hindered one.
In a study on the hydroboration of allenes, DFT was used to calculate the transition state energies for the formation of different isomers. The calculations showed that the formation of the Z-isomer was kinetically favored by 3.1 kcal/mol over the E-isomer, a preference attributed to steric hindrance in the transition state leading to the E-isomer. Similarly, in catalyzed reactions, DFT can elucidate the rate-determining step by comparing the energy barriers of all steps in the catalytic cycle. For a nickel-catalyzed hydroboration, hydronickelation was identified as the rate-determining step with a calculated activation barrier of 19.8 kcal/mol.
| Reaction / Substrate | Pathway | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| 9-BBN + 1-trimethylsilyl-1,2-propadiene | Formation of (Z)-allylborane | Kinetic preference of 3.1 kcal/mol over E | |
| Ni-catalyzed hydroboration of vinylarenes | Hydronickelation (Rate-determining step) | 19.8 | |
| Ni-catalyzed hydroboration of styrene | Formation of (R)-product | 20.5 | |
| Ni-catalyzed hydroboration of styrene | Formation of (S)-product | 21.9 |
Charge Distribution Analysis in Borane-Substrate Adducts
Understanding the electronic structure of intermediates is key to explaining reactivity and selectivity. Computational methods allow for the analysis of charge distribution within molecules, providing insights into bonding and reaction mechanisms. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Bader's Atoms in Molecules (AIM) theory are used to assign partial charges to atoms in reactants, intermediates, and transition states.
Applications of Borane Dimethylsulfide in Organic Synthesis
Chemoselective Reductions Mediated by Borane-Dimethyl Sulfide (B99878)
A key advantage of borane-dimethyl sulfide is its remarkable chemoselectivity as a reducing agent. atamanchemicals.com The dimethyl sulfide ligand moderates the reactivity of the borane (B79455), allowing for the selective reduction of certain functional groups while leaving others intact. borates.today BMS is proficient in reducing a variety of functional groups, including aldehydes, ketones, carboxylic acids, esters, nitriles, and epoxides, to their corresponding alcohols or amines. wikipedia.orgborates.today This selectivity is crucial in the synthesis of complex molecules where multiple functional groups are present. atamanchemicals.com For instance, its ability to reduce a carboxylic acid in the presence of an ester, or an azide in the presence of an olefin, highlights its utility in multi-step synthetic sequences. researchgate.netresearchgate.net The reagent's effectiveness under mild conditions further contributes to its widespread application in pharmaceutical and fine chemical synthesis. atamanchemicals.com
Reduction of Carboxylic Acids to Alcohols
Borane-dimethyl sulfide is a particularly effective reagent for the reduction of carboxylic acids to primary alcohols. atamanchemicals.comorganic-chemistry.org This transformation is a cornerstone of organic synthesis. Unlike sodium borohydride (B1222165) (NaBH₄), which is generally ineffective at reducing carboxylic acids, BMS provides a reliable method for this conversion. chemistrysteps.comchemistrysteps.com The reaction proceeds through the formation of an intermediate acyloxyborane, which is subsequently reduced to the primary alcohol. chemistrysteps.comchemistrysteps.com
The process is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). commonorganicchemistry.com While other strong reducing agents like lithium aluminum hydride (LiAlH₄) can also achieve this reduction, BMS offers the advantage of greater functional group tolerance and milder reaction conditions. chemistrysteps.comchemguide.co.uk This allows for the selective reduction of a carboxylic acid group in a molecule containing other reducible functionalities.
Table 1: Examples of Carboxylic Acid Reduction with BMS
| Carboxylic Acid | Product | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Benzoic Acid | Benzyl Alcohol | THF | Reflux | High |
| Hexanoic Acid | 1-Hexanol | THF | 0 °C to RT | >95% |
Reduction of Esters to Alcohols
Borane-dimethyl sulfide is also capable of reducing esters to primary alcohols. wikipedia.org The reactivity of esters towards BMS is generally lower than that of carboxylic acids but greater than that of amides under certain conditions. nih.gov The reduction typically requires heating, often in refluxing THF, to proceed at a practical rate. commonorganicchemistry.com
Research has shown a difference in reaction times between various types of esters. Aliphatic esters are generally reduced more quickly than aromatic esters. commonorganicchemistry.com For example, aliphatic esters might be fully reduced within half an hour, whereas aromatic esters could require several hours to reach completion. commonorganicchemistry.com This difference in reactivity can sometimes be exploited for selective reductions in molecules containing multiple ester groups.
Table 2: Comparative Reduction Times for Esters with BMS in Refluxing THF
| Ester Substrate | Type | Typical Reaction Time |
|---|---|---|
| Ethyl Hexanoate | Aliphatic | ~0.5 hours |
Reduction of Nitriles to Amines
The conversion of nitriles to primary amines is another important application of borane-dimethyl sulfide. wikipedia.org This reaction provides a direct route to amines from the corresponding nitriles. The reduction is typically performed in a solvent such as THF and often requires heating to proceed to completion. commonorganicchemistry.com
BMS is considered a more stable alternative to borane-THF for this transformation. commonorganicchemistry.com While other methods like catalytic hydrogenation or reduction with lithium aluminum hydride are also used to reduce nitriles, BMS offers a valuable option, particularly when specific chemoselectivity is required. bioone.org For instance, BMS can be used in the presence of functional groups that might be sensitive to the conditions of catalytic hydrogenation.
Table 3: Reduction of Nitriles to Primary Amines using BMS
| Nitrile | Amine Product | Solvent |
|---|---|---|
| Benzonitrile | Benzylamine | THF |
| Acetonitrile | Ethylamine | THF |
Reduction of Aldehydes and Ketones to Alcohols
Borane-dimethyl sulfide readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. wikipedia.orgatamanchemicals.com This reduction is generally fast and efficient, often occurring at room temperature or below. The electrophilic nature of borane makes it highly effective for reducing the carbonyl group.
A significant application of BMS in this area is in asymmetric synthesis, particularly as the borane source in the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction). wikipedia.orgborates.today In this reaction, a chiral oxazaborolidine catalyst activates the BMS, enabling the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high levels of stereocontrol. wikipedia.orgborates.today While BMS may not inherently provide greater enantioselectivity than BH₃·THF in these reactions, its superior stability makes it the preferred reagent. wikipedia.org
Table 4: General Reduction of Aldehydes and Ketones with BMS
| Substrate | Product |
|---|---|
| Aldehyde (R-CHO) | Primary Alcohol (R-CH₂OH) |
Reduction of Epoxides to Alcohols
Borane-dimethyl sulfide is also utilized for the reductive ring-opening of epoxides to yield alcohols. wikipedia.orgborates.today The reaction involves the attack of a hydride from the borane on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this ring-opening is a key aspect of the reaction.
The hydroboration of epoxides with BMS typically results in the anti-Markovnikov addition of hydrogen and a hydroxyl group across one of the C-O bonds. This means the hydride is delivered to the less sterically hindered carbon atom of the epoxide, and after oxidative workup (if an organoborane intermediate is formed and oxidized), the hydroxyl group is located at the more substituted position. However, direct reduction leads to the formation of the less substituted alcohol. The outcome can be influenced by the specific reaction conditions and the structure of the epoxide substrate.
Selective Reduction of Activated Ketals
While ketals are generally stable to borane reagents, specific studies have explored the selective reduction of activated ketals using borane-dimethyl sulfide. This type of reaction is less common than the reduction of carbonyls or carboxylic acids but demonstrates the nuanced reactivity of BMS. The "activation" of the ketal, often by adjacent functional groups or specific structural features, renders it susceptible to hydride attack from the borane complex. This selective reduction can be a useful transformation in the synthesis of complex polyol structures, where differentiating between various protected hydroxyl groups is essential. Research in this area focuses on understanding the factors that govern the selectivity and reactivity of these specialized substrates. acs.org
Conversion of Ozonides to Alcohols
The ozonolysis of alkenes is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. The intermediate formed in this reaction is an ozonide. While reductive workup using reagents like dimethyl sulfide or zinc typically yields aldehydes or ketones, borane-dimethyl sulfide (BMS) offers a versatile procedure for the direct conversion of ozonides to the corresponding alcohols. acs.orgacs.org This method is a valuable addition to synthetic strategies, providing a direct route from alkenes to alcohols via oxidative cleavage and subsequent reduction in one pot. researchgate.net
The reaction involves the initial ozonolysis of an alkene to form the ozonide intermediate. Subsequent treatment of this intermediate with borane-dimethyl sulfide complex reduces the ozonide directly to the alcohol products. acs.orgacs.org This process is advantageous as it bypasses the isolation of potentially unstable aldehyde or ketone intermediates. researchgate.net Research has demonstrated this conversion on a variety of alkene substrates, highlighting the utility of BMS in this transformation. acs.orgsigmaaldrich.com
Functional Group Tolerance and Selectivity Profiles
Borane-dimethyl sulfide is a valued reducing agent in organic synthesis due in part to its favorable selectivity and functional group tolerance. The dimethyl sulfide ligand moderates the reactivity of borane, allowing for selective reductions in the presence of various functional groups. borates.today
BMS is effective for the reduction of a range of functional groups, including:
Aldehydes borates.todaywikipedia.org
Ketones borates.todaywikipedia.org
Carboxylic acids borates.todayorganic-chemistry.orgcommonorganicchemistry.com
Esters borates.todaywikipedia.orgcommonorganicchemistry.com
Lactones borates.todaywikipedia.org
Epoxides borates.todaywikipedia.org
Nitriles borates.todaywikipedia.orgcommonorganicchemistry.com
Imines nih.gov
Conversely, certain functional groups are resistant to reduction by BMS, which enhances its utility in the synthesis of complex molecules where chemoselectivity is crucial. Functional groups that are generally not reduced by borane-dimethyl sulfide include:
Acid chlorides borates.todaywikipedia.org
Nitro groups borates.today
This predictable selectivity allows chemists to target specific carbonyl groups for reduction while leaving other functionalities intact, simplifying synthetic routes and avoiding the need for extensive protecting group strategies. atamanchemicals.com
Asymmetric Transformations Utilizing Borane-Dimethylsulfide
Corey-Bakshi-Shibata (CBS) Catalyzed Asymmetric Reduction of Ketones
The Corey-Bakshi-Shibata (CBS) reduction is a landmark method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. insuf.orgwikipedia.org This reaction utilizes a borane source, frequently borane-dimethyl sulfide, in the presence of a catalytic amount of a chiral oxazaborolidine. organic-chemistry.orgalfa-chemistry.comyoutube.com The catalyst, often derived from a chiral amino alcohol like (S)-proline, creates a chiral environment that directs the hydride delivery from the borane to one of the two enantiotopic faces of the ketone carbonyl. insuf.orgnrochemistry.com
The CBS reduction is renowned for its high levels of enantioselectivity, broad substrate scope, and predictable stereochemical outcome. alfa-chemistry.comnrochemistry.com It is an effective and powerful method for reducing a wide variety of ketones, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated systems, in a stereoselective manner. wikipedia.orgyoutube.com Borane-dimethyl sulfide is a commonly employed borane source for this transformation due to its stability and ease of handling compared to gaseous diborane (B8814927) or the less stable borane-tetrahydrofuran (B86392) (BH3•THF) complex. borates.todaywikipedia.orgorganic-chemistry.org
Mechanism of Chiral Oxazaborolidine Catalysis
The mechanism of the CBS reduction provides a clear rationale for the observed high enantioselectivity. organic-chemistry.org It involves a dual-activation process where the oxazaborolidine catalyst interacts with both the borane reducing agent and the ketone substrate. alfa-chemistry.comnrochemistry.com
The catalytic cycle proceeds through the following key steps:
Coordinator of Borane: The cycle begins with the coordination of a molecule of borane (from the BMS complex) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. alfa-chemistry.comnrochemistry.comyoutube.com This coordination activates the borane, making it a more potent hydride donor. nrochemistry.com
Lewis Acid Enhancement and Ketone Coordination: This initial coordination event also enhances the Lewis acidity of the endocyclic boron atom of the catalyst. alfa-chemistry.comnrochemistry.com The more Lewis acidic boron then coordinates to the carbonyl oxygen of the ketone substrate. The coordination occurs preferentially at the sterically more accessible lone pair of the oxygen atom, orienting the ketone with its smaller substituent (Rs) pointing towards the catalyst and its larger substituent (RL) pointing away. nrochemistry.comyoutube.com
Hydride Transfer: With both the hydride donor and the ketone activated and held in a specific geometry, an intramolecular hydride transfer occurs from the N-complexed borane to the carbonyl carbon. alfa-chemistry.com This transfer proceeds through a highly organized, six-membered, chair-like transition state. alfa-chemistry.comyoutube.com This stereocontrolled transfer dictates the absolute configuration of the newly formed stereocenter.
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and subsequent workup liberates the chiral secondary alcohol. nrochemistry.com The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle. alfa-chemistry.com
Ligand Design and Enantioselectivity in CBS Reductions
The enantioselectivity of the CBS reduction is critically dependent on the structure of the chiral oxazaborolidine catalyst, which is formed from a chiral amino alcohol ligand. wikipedia.org The design of this ligand is paramount for achieving high enantiomeric excess (ee). nih.gov
Key factors in ligand design that influence enantioselectivity include:
Rigidity: Catalysts with rigid bicyclic structures, such as the one derived from proline, tend to provide higher levels of enantioselectivity. nrochemistry.comyoutube.com This rigidity restricts conformational flexibility in the transition state, amplifying the energetic difference between the two possible pathways and favoring the formation of one enantiomer.
Steric and Electronic Effects: The substituents on the amino alcohol and the boron atom can be varied to fine-tune the catalyst's steric and electronic properties. wikipedia.orgorganic-chemistry.org For instance, modifying the substituent on the boron atom (e.g., methyl, butyl, phenyl) can impact the catalyst's Lewis acidity and the steric environment around the active site, thereby influencing both reactivity and selectivity. nih.gov
Non-Covalent Interactions: While the classical model for enantiodiscrimination emphasizes steric repulsion between the catalyst and the ketone's substituents, recent computational and experimental studies have highlighted the importance of attractive London dispersion (LD) interactions. nih.gov Thoughtful placement of dispersion energy donor groups on the catalyst can enhance stabilizing interactions in the favored transition state, leading to improved enantioselectivity. nih.gov
The following table illustrates the effect of different catalysts and borane sources on the enantioselectivity of ketone reductions.
| Ketone Substrate | Catalyst/Ligand | Borane Source | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|
| Acetophenone | (S)-Me-CBS | BH3-SMe2 | 96.5 | R |
| Acetophenone | (S)-Bu-CBS | BH3-THF | 98.7 | R |
| 1-Tetralone | (S)-Me-CBS | BH3-SMe2 | 95 | S |
| Benzylacetone | Chiral lactam alcohol 2 / p-iodophenoxyborane | BH3-THF | >99 | S |
| 2-Heptanone | Oxazaborolidine 5 | BH3-SMe2 | 59 | S |
Data compiled from multiple sources for illustrative purposes. nih.gov
Asymmetric Reduction of Indanones and Tetralones
The CBS reduction methodology has been successfully applied to the asymmetric reduction of cyclic ketones such as substituted indanones and tetralones. researchgate.net These transformations are synthetically important as the resulting chiral indanols and tetralols are valuable building blocks for numerous biologically active compounds and pharmaceuticals. researchgate.netwhiterose.ac.uk
The enantioselective reduction of these constrained cyclic ketones often proceeds with high levels of stereocontrol, yielding the corresponding secondary alcohols with excellent enantiomeric excess. researchgate.net The use of borane-dimethyl sulfide in conjunction with various chiral oxazaborolidine catalysts has been documented for these reductions. sigmaaldrich.comwhiterose.ac.uk
A notable application of this methodology is in the enantioselective synthesis of the antidepressant drug (+)-sertraline, where the asymmetric reduction of a tetralone derivative is a key step. researchgate.net
The table below presents examples of the asymmetric reduction of specific indanone and tetralone substrates.
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1-Indanone | Dendrimer-supported prolinol / BH3-SMe2 | - | 95 (cis) |
| 1-Tetralone | Dendrimer-supported prolinol / BH3-SMe2 | - | 97 (cis) |
| 6-Methoxy-1-tetralone | Dendrimer-supported prolinol / BH3-SMe2 | - | 96 (cis) |
| 2-p-Toluenesulfonyloxy-1-indanone | CBS-oxazaborolidine / N-ethyl-N-isopropylaniline–borane | - | >99 (for derived indene oxide) |
Data compiled from sources for illustrative purposes. researchgate.net
Enantioselective Reduction of Ferrocenyl-1,3-diketones
Borane-dimethylsulfide (BMS) is a key reagent in the catalytic asymmetric reduction of ferrocenyl-1,3-diketones, leading to the synthesis of chiral 1,3-diols. This transformation is often accomplished through the Corey-Bakshi-Shibata (CBS) reduction method, which employs a chiral oxazaborolidine catalyst to control the stereochemical outcome.
Borane, sourced from its stable dimethylsulfide complex, can efficiently reduce a variety of ferrocenyl derivatives, particularly those that have an oxygen-containing functional group at the α-carbon position. researchgate.net Research has demonstrated the effectiveness of the CBS-catalyzed reduction for 1-ferrocenyl-β-hydroxy-1-ketones that have been protected as acetates. This process yields both syn- and anti-1,3-diols with good levels of enantiomeric purity. researchgate.net
While the reduction is generally effective, a notable challenge in the reduction of ferrocenyl ketones is the potential for over-reduction. researchgate.net The significant stability of α-carbocations in ferrocene derivatives can facilitate reductive deoxygenation, leading to the formation of alkanes. This side reaction can occur rapidly even with the use of borane-dimethylsulfide alone. researchgate.net In some cases of enantioselective reductions of prochiral ferrocenophane ketones, the use of an oxazaborolidine catalyst with borane has resulted in the corresponding chiral alcohols in high yields and with enantioselectivities reaching up to 97% enantiomeric excess (ee). researchgate.net
Other Chiral Auxiliary and Ligand-Dependent Asymmetric Reductions
Borane-dimethylsulfide is a widely used borane source for various chiral auxiliary and ligand-dependent asymmetric reductions of prochiral ketones to produce chiral, non-racemic alcohols. wikipedia.org The most prominent of these is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgsantiago-lab.com
In this methodology, a stoichiometric reducing agent like BMS is activated by a catalytic amount of a chiral oxazaborolidine. organic-chemistry.orgnrochemistry.com The mechanism involves the coordination of borane to the nitrogen atom of the CBS catalyst. This coordination enhances the Lewis acidity of the catalyst's endocyclic boron, which then coordinates to the ketone, and simultaneously activates the borane as a more potent hydride donor. wikipedia.orgnrochemistry.com This dual activation facilitates a highly organized, face-selective hydride transfer to the ketone via a six-membered transition state, leading to high enantioselectivity. nrochemistry.comyoutube.com The CBS reduction is effective for a broad range of substrates, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones. wikipedia.org
Beyond the well-known CBS catalysts derived from proline, other chiral auxiliaries and ligands have been successfully employed with borane-dimethylsulfide to achieve enantioselective reductions. These are often developed to reduce specific classes of ketones with high selectivity. The effectiveness of these reductions depends on the specific combination of the substrate, the chiral auxiliary, and the reaction conditions.
| Chiral Auxiliary / Ligand Type | Substrate Class | Typical Enantioselectivity | Reference |
| Oxazaborolidine (CBS) catalyst | Aromatic & Aliphatic Ketones | High (often >90% ee) | wikipedia.orgsantiago-lab.comorganic-chemistry.org |
| α,α-diphenyl β-amino alcohols | Various Ketones & Oxime Ethers | Very High (ca. 90% ee) | rsc.org |
| C₃-symmetric chiral tris(β-hydroxy phosphoramide) | Electron-deficient & Electron-rich Ketones | High | organic-chemistry.org |
| Chiral lactam alcohol (in situ catalyst formation) | Ketones | High | organic-chemistry.org |
The selection of the chiral auxiliary is crucial for achieving high enantiomeric excess. For instance, α,α-diphenyl β-amino alcohols have proven to be highly effective chiral auxiliaries, yielding excellent enantioselectivities in the borane-mediated reduction of various ketones. rsc.org Similarly, high enantioselectivity has been achieved in the reduction of both electron-deficient and electron-rich ketones using a C₃-symmetric chiral tris(β-hydroxy phosphoramide) ligand with borane. organic-chemistry.org
Borane-Dimethylsulfide in Hydroboration-Oxidation Sequences
Borane-dimethylsulfide (BMS) is a widely utilized reagent for hydroboration reactions due to its stability, high solubility, and convenient handling compared to gaseous diborane or the less stable borane-tetrahydrofuran (BH₃·THF) complex. wikipedia.orgwikipedia.org In hydroboration-oxidation sequences, BMS serves as a source of borane (BH₃), which adds across a carbon-carbon double or triple bond. wikipedia.orgmasterorganicchemistry.com The dimethylsulfide ligand dissociates in situ, liberating borane that rapidly adds to the unsaturated substrate. wikipedia.org
Anti-Markovnikov Addition to Alkenes
A defining characteristic of the hydroboration of unsymmetrical alkenes with borane-dimethylsulfide is its anti-Markovnikov regioselectivity. libretexts.orglumenlearning.comlibretexts.org In this process, the boron atom adds to the less sterically hindered (less substituted) carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. libretexts.orglibretexts.org
This regioselectivity is governed by a combination of electronic and steric factors. Electronically, the B-H bond is polarized with the boron being the electrophilic end, which favors addition to the carbon atom that can better stabilize a partial positive charge, yet the concerted mechanism avoids a full carbocation. libretexts.org Sterically, the bulky borane group preferentially approaches the less crowded carbon atom of the alkene. libretexts.org
The initial hydroboration step is followed by oxidation, which replaces the carbon-boron bond with a carbon-oxygen bond with retention of configuration. libretexts.org The net result of the two-step hydroboration-oxidation sequence is the addition of water across the double bond in a manner that yields the anti-Markovnikov alcohol, where the hydroxyl group is bonded to the less substituted carbon. masterorganicchemistry.comlibretexts.org This outcome is complementary to other hydration methods like acid-catalyzed hydration or oxymercuration-demercuration, which yield Markovnikov products. masterorganicchemistry.com The reaction proceeds via a concerted syn-addition mechanism, meaning the boron and hydrogen add to the same face of the double bond, and no carbocation intermediate is formed, thus preventing carbocation rearrangements. libretexts.orglibretexts.org
Stereospecific Cis-Addition to Alkynes
The hydroboration of alkynes using borane-dimethylsulfide is a stereospecific reaction that proceeds via a syn-addition (or cis-addition). wikipedia.orglibretexts.org This means that the boron and hydrogen atoms add across the triple bond to the same face, resulting in the formation of a cis-alkenylborane (also known as a vinylborane). wikipedia.orglibretexts.org
For terminal alkynes, the reaction exhibits anti-Markovnikov regioselectivity, with the boron atom attaching to the terminal, less substituted carbon. lumenlearning.comlibretexts.org A key consideration when hydroborating terminal alkynes with a borane source like BMS is the potential for a second hydroboration to occur on the resulting alkenylborane. To prevent this and stop the reaction at the desired vinylborane stage, sterically hindered (bulky) dialkylboranes are often used. lumenlearning.com These reagents, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), can be prepared from borane-dimethylsulfide and an appropriate alkene. wikipedia.org
The resulting vinylborane intermediate is not typically isolated. Subsequent oxidation with alkaline hydrogen peroxide converts the C-B bond to a C-OH bond, producing an enol. This enol intermediate is unstable and rapidly tautomerizes to its more stable carbonyl isomer. For terminal alkynes, this process yields an aldehyde, while internal alkynes are converted to ketones. masterorganicchemistry.com
Formation of Organoborane Intermediates
The addition of borane, sourced from the borane-dimethylsulfide complex, to alkenes and alkynes is the fundamental step that forms versatile organoborane intermediates. wikipedia.orgacsgcipr.org When borane (BH₃) reacts with an alkene, the addition can occur sequentially until all three hydrogen atoms on the boron have been replaced by alkyl groups. This stepwise process leads to the formation of monoalkylboranes (RBH₂), dialkylboranes (R₂BH), and finally trialkylboranes (R₃B). libretexts.orgacsgcipr.org
These organoborane compounds are pivotal intermediates in organic synthesis. wikipedia.orgwikipedia.org They are generally not isolated but are used in situ for a wide array of chemical transformations. The nature of the subsequent reaction determines the final product. The most common transformation is oxidation with hydrogen peroxide and a base to yield alcohols. acsgcipr.org However, these organoborane intermediates can also be converted into other functional groups. For example, treatment with monochloramine can produce amines. wikipedia.org This versatility makes hydroboration a cornerstone reaction for introducing functionality into hydrocarbon skeletons.
Hydroboration of Ethoxyacetylene for Enal Synthesis
Borane-dimethylsulfide is employed in a specific application for the two-carbon homologation of aldehydes and ketones to synthesize α,β-unsaturated aldehydes (enals). organic-chemistry.orgorgsyn.org The process begins with the hydroboration of ethoxyacetylene using BMS. orgsyn.org
In this reaction, three equivalents of ethoxyacetylene react with one equivalent of borane (from BMS) to generate a tris(ethoxyvinyl)borane intermediate. organic-chemistry.orgorgsyn.org This organoborane species is then subjected to transmetalation with diethylzinc to form an ethoxyvinyl zinc reagent. This zinc species subsequently adds to an aldehyde or ketone. The final step involves an acidic workup, which leads to the elimination of water and the formation of the desired enal product. orgsyn.org The reaction proceeds efficiently, with the initial hydroboration step often completing within an hour at low temperatures. orgsyn.orgorgsyn.org
Hydroboration of Carbon Dioxide into Methoxyboranes
The transformation of carbon dioxide (CO₂), a readily available C1 building block, into valuable chemicals is a significant area of research. Borane-dimethylsulfide (BMS) has emerged as an effective reagent for the hydroboration of CO₂ to methoxyboranes, which can be subsequently hydrolyzed to methanol. This reaction is typically performed in the presence of a catalyst.
A notable advancement in this area involves the use of a non-nucleophilic proton sponge, such as N,N,N′,N′-tetramethyl-1,8-naphthalenediamine (DMAN), as a catalyst. researchgate.net Research has demonstrated that DMAN is highly effective in activating BMS, leading to the formation of a more reactive boronium-borohydride ion pair. researchgate.net This activation facilitates the reduction of CO₂. Under optimized conditions, this catalytic system has achieved a turnover frequency (TOF) of up to 64 h⁻¹ at 80 °C. researchgate.net In contrast, other superbases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and TMP (2,2,6,6-tetamethylpiperidine) show lower activity in this specific transformation. researchgate.net
Table 1: Catalytic Activity in the Hydroboration of CO₂ with Borane-Dimethylsulfide
| Catalyst | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) |
| N,N,N′,N′-tetramethyl-1,8-naphthalenediamine (DMAN) | 80 | 64 |
Reductive Ring Cleavage Reactions
Borane-dimethylsulfide is a source of diborane (B₂H₆) in situ, which is a potent reagent for the reductive cleavage of cyclic ethers. A classic example of this application is the reductive ring cleavage of tetrahydrofurans. This reaction effectively opens the ether ring to produce diols. The process involves the coordination of the borane to the ether oxygen, followed by hydride transfer which leads to the cleavage of a C-O bond.
Borane-Dimethylsulfide in Nitrogen-Containing Compound Transformations
Borane-dimethylsulfide is a versatile and widely used reagent for the transformation of various nitrogen-containing functional groups, valued for its efficacy and selectivity.
Reduction of Amides and Lactams
The reduction of amides and lactams to their corresponding amines is a fundamental transformation in organic synthesis, and borane-dimethylsulfide is a premier reagent for this purpose. It effectively reduces primary, secondary, and tertiary amides, as well as lactams (cyclic amides), to the corresponding amines. nih.govorganic-chemistry.org The reaction proceeds through the coordination of the electrophilic boron atom to the amide carbonyl oxygen, activating it towards hydride transfer. This is followed by the cleavage of the C-O bond. nih.gov
Compared to its counterpart, borane-tetrahydrofuran (BH₃·THF), BMS offers enhanced stability and is available in higher concentrations. wikipedia.orgorganic-synthesis.comcommonorganicchemistry.com For instance, ε-caprolactam can be rapidly and quantitatively reduced to the corresponding amine using the borane-dimethylsulfide complex. acs.org A study on ether-protected aromatic lactams demonstrated that reduction with BMS proceeds in excellent yields through a tandem process involving the reduction of the amide group and cleavage of the N-protective group. acs.org
Table 2: Reduction of Ether-Protected Aromatic Lactams with Borane-Dimethylsulfide acs.org
| Entry | Substrate | Product | Yield (%) |
| 14 | N-BOM-7-methoxy-oxindole | 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoline | 98 |
| 16 | N-BOM-5-chloro-oxindole | 1-benzyl-5-chloro-1,2,3,4-tetrahydroquinoline | 75 |
BOM: Benzyloxymethyl
Preparation of Iminopentitols
While direct synthesis of iminopentitols using borane-dimethylsulfide is not extensively documented under that specific terminology, the core reaction required for their synthesis from appropriate precursors, namely the reduction of a cyclic amide (lactam), is a well-established application of BMS. Iminopentitols are polyhydroxylated piperidines, and their synthesis can be envisaged from suitably substituted sugar-derived lactams. The reduction of the lactam functionality to a cyclic amine is a crucial step in forming the piperidine core of these molecules. The high efficiency of BMS in reducing lactams makes it an ideal candidate for this key transformation in the synthesis of complex, nitrogen-containing polyols like iminopentitols.
Dearomatization of Indoles via Hydroboration
The dearomatization of indoles to indolines is a valuable transformation for accessing saturated heterocyclic scaffolds present in many natural products and pharmaceuticals. Borane-dimethylsulfide is an effective reagent for the hydroboration of the indole ring, leading to dearomatization.
A combined experimental and computational study has shown that the reduction of indoles with BH₃·DMS proceeds via hydroboration to form 1-BH₂-indolines as the key intermediate. ulaval.caepa.gov This intermediate can then be protonated to yield the final indoline product. The mechanism involves hydroboration followed by protodeborylation. ulaval.caepa.gov
Furthermore, BMS can be used in the stoichiometric borylative dearomatization of N-protected indoles. For example, the reaction of 1-tosylindole with BH₃·DMS, followed by the addition of pinacol, yields the corresponding 3-borylindoline derivative. This approach provides a cheaper alternative to some catalytic systems.
Enantioselective Borane Reduction of O-benzyloxime ethers to Primary Amines
The synthesis of chiral primary amines is of great importance in medicinal chemistry and materials science. An effective method for their preparation is the enantioselective reduction of prochiral oxime ethers. Borane-dimethylsulfide serves as the stoichiometric reducing agent in these reactions, often in conjunction with a chiral catalyst.
The Corey-Itsuno reduction is a prominent example where BMS is used. In this method, a chiral oxazaborolidine catalyst activates the borane, enabling the asymmetric reduction of ketones. borates.today A similar principle is applied to the reduction of O-benzyloxime ethers. The use of a chiral oxazaborolidine catalyst with borane-dimethylsulfide allows for the enantioselective reduction of O-benzyloxime ethers to produce chiral primary amines with high enantiomeric excess. researchgate.net The dimethylsulfide ligand helps to attenuate the reactivity of the borane, and the activation by the chiral catalyst controls the stereochemical outcome of the reduction. wikipedia.org
Borane-Dimethylsulfide in Other Advanced Synthetic Transformations
Borane-dimethyl sulfide (BMS) is a versatile reagent in organic synthesis, extending its utility beyond common reductions and hydroborations to more complex and selective transformations. Its applications in the creation of specialized oxygenated compounds, the conversion of nucleophiles, and in homologation reactions highlight its importance in modern synthetic strategies.
Selective Synthesis of Oxygenated Compounds
Borane-dimethyl sulfide complex serves as a key reagent for the regioselective reduction of 3-oxygenated glutarate derivatives, providing an efficient pathway to 1,3,5-oxygenated synthons. scienceopen.comresearchgate.net These synthons are valuable intermediates in the synthesis of complex molecules. The selectivity of BMS is particularly notable in the reduction of dimethyl 3-oxoglutarate. scienceopen.comscispace.com
In a specific application, the selective reduction of dimethyl 3-oxoglutarate can be accomplished at different levels. While a high-yielding sodium borohydride reduction of the keto group leads to dimethyl 3-hydroxyglutarate, the use of borane-dimethyl sulfide complex allows for either the selective or total reduction of 3-hydroxy- or 3-oxoglutarate to yield a diol or a triol compound, respectively. scienceopen.comscispace.com This controlled reduction provides a practical and efficient route to various 1,3,5-oxygenated compounds. scienceopen.comresearchgate.net
For instance, the combination of borane-dimethyl sulfide with a catalytic amount of sodium borohydride has been shown to be highly efficient in the regioselective reduction of dimethyl malate, affording methyl 3,4-dihydroxybutanoate in high yield. scispace.com This demonstrates the tunability of BMS-based reductions for achieving specific oxygenation patterns.
Table 1: Selective Reduction of Dimethyl 3-Oxoglutarate Derivatives with Borane-Dimethyl Sulfide
| Starting Material | Reducing Agent | Product | Yield (%) | Reference |
| Dimethyl 3-oxoglutarate | NaBH₄ | Dimethyl 3-hydroxyglutarate | 96 | scispace.com |
| Dimethyl 3-hydroxyglutarate | BH₃·SMe₂ / cat. NaBH₄ | Methyl 3,5-dihydroxy-pentanoate | 88 | scispace.com |
| Dimethyl 3-oxoglutarate | BH₃·SMe₂ | Propane-1,3,5-triol | - | scienceopen.comscispace.com |
Yield not specified in the provided search results.
Conversion of Nucleophiles to Amides and Esters
Borane-dimethyl sulfide is instrumental in a method for the synthesis of amides and esters from carboxylic acids. The process involves the in-situ generation of triacyloxyboranes from the reaction of carboxylic acids with borane-tetrahydrofuran or borane-dimethyl sulfide complex. organic-chemistry.org These activated intermediates can then be effectively reacted with a variety of nucleophiles. organic-chemistry.org
This method is notable for its broad substrate scope, allowing for the conversion of various nucleophiles including alkylamines, arylamines, hydrazides, alcohols, and phenols into the corresponding amides and esters in excellent yields. organic-chemistry.org The reaction is typically carried out at reflux in toluene. organic-chemistry.org This transformation is a valuable tool for the formation of amide and ester bonds, which are fundamental linkages in many organic molecules. While BMS is well-known for the reduction of amides and esters to amines and alcohols, this application highlights its utility in the synthesis of these functional groups as well. dntb.gov.uanih.gov
Homologation Reactions: Two-Carbon Homologation of Aldehydes and Ketones
Borane-dimethyl sulfide plays a crucial role in a simple and efficient method for the two-carbon homologation of aldehydes and ketones to produce α,β-unsaturated aldehydes. organic-chemistry.orgorgsyn.org This reaction provides a direct route to extend the carbon chain of a carbonyl compound by two atoms, introducing valuable functionality.
The process begins with the hydroboration of ethoxyacetylene with borane-dimethyl sulfide, which generates a tris(ethoxyvinyl)borane intermediate. organic-chemistry.orgorgsyn.org This vinylboron species then undergoes transmetalation with diethylzinc. orgsyn.org The resulting ethoxy-vinyl zinc reagent adds to aldehydes and ketones to form allylic zinc alkoxides. orgsyn.org Subsequent protonation with aqueous acid leads to the elimination of water and the formation of the desired α,β-unsaturated aldehyde. orgsyn.org
Table 2: Examples of Two-Carbon Homologation of Aldehydes
| Aldehyde | Product | Yield (%) | Reference |
| Hydrocinnamaldehyde | (E)-5-Phenylpent-2-enal | 79 | orgsyn.org |
| Various Aldehydes | α,β-Unsaturated Aldehydes | 71-86 | nih.gov |
Spectroscopic and Analytical Studies of Borane Dimethylsulfide Reactivity
Applications of Boron-11 NMR Spectroscopy in Mechanistic Elucidation
Boron-11 (¹¹B) NMR spectroscopy is a particularly powerful technique for studying boron-containing compounds due to the nucleus's high natural abundance (80.1%) and its sensitivity to the electronic environment and coordination number of the boron atom. acs.orghuji.ac.il The coordination of borane (B79455) with dimethyl sulfide (B99878) to form a tetracoordinate adduct results in a significant upfield shift in the ¹¹B NMR spectrum compared to theoretical tricoordinate boranes. sdsu.edu This distinct chemical shift provides a clear spectroscopic marker for the reagent.
¹¹B NMR spectroscopy is instrumental in monitoring the progress of reactions involving borane-dimethyl sulfide, allowing for the real-time observation of reactant consumption and product formation. nih.gov This capability enables detailed kinetic analyses of processes such as hydroboration and reduction. nih.govacs.org As BMS reacts with a substrate, for instance in the hydroboration of an alkene, the initial signal corresponding to the BH₃·S(CH₃)₂ adduct diminishes and new signals corresponding to organoborane intermediates and products appear. sdsu.edu
The chemical shifts of these intermediates are highly informative. For example, the formation of a trialkylborane (R₃B) from an alkene and BMS results in the appearance of a new resonance in the downfield region of the spectrum, typically between +83 and +93 ppm. sdsu.edu In contrast, transient or stable tetracoordinate intermediates, such as borohydrides (BH₄⁻) or other complex adducts, appear at much higher fields. sdsu.edu For example, in reactions involving strong Lewis bases, boronium salts can be formed, exhibiting distinct ¹¹B NMR signals. The [PS(BH₂)]⁺ cation (where PS is a proton sponge) shows a signal for the BH₂ group at approximately +1.7 ppm, while the associated borohydride (B1222165) (BH₄⁻) anion is observed significantly upfield around -38.4 ppm. rsc.org The ability to identify and quantify these species throughout a reaction provides a window into the operative mechanism, confirming the presence of proposed intermediates and allowing for the determination of reaction rates. nih.gov
The formation of adducts between borane and various substrates or ligands is a fundamental aspect of its chemistry, and ¹¹B NMR is the primary tool for observing these interactions. The addition of a Lewis base to the boron center induces a change from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, which is accompanied by a characteristic upfield shift in the ¹¹B NMR spectrum. sdsu.edu The magnitude of this shift is dependent on the strength of the Lewis base coordinated to the borane. sdsu.edu
For instance, the activation of amine boranes can generate unique hydroborating agents whose adducts are readily monitored. The ¹¹B NMR signal for Pyridine·BH₂I is found at δ -28.5 ppm, distinguishing it from other related adducts. nih.gov This spectroscopic monitoring is crucial for confirming that a reaction proceeds through a specific adduct rather than through the simple dissociation and release of free borane. nih.gov
| Compound / Species | Coordination at Boron | Typical ¹¹B Chemical Shift (δ, ppm) |
| Trialkylborane (R₃B) | 3 | +83 to +93 |
| [PS(BH₂)]⁺ Cation | 4 | ~ +1.7 |
| Pyridine·BH₂I Adduct | 4 | -28.5 |
| Tetrahydroborate (BH₄⁻) | 4 | -45 to -26 |
¹¹B NMR chemical shifts are relative to BF₃·OEt₂. Data compiled from multiple sources. sdsu.edursc.orgnih.gov
Infrared and Raman Spectroscopy for Probing Borane-Dimethylsulfide Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information on the bonding within the borane-dimethyl sulfide complex. ksu.edu.sa These methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that modulate the molecule's polarizability. ksu.edu.sa
For the BH₃·S(CH₃)₂ adduct, the most characteristic vibrations involve the B-H bonds. The B-H stretching frequencies are typically strong and appear in a distinct region of the IR spectrum, generally between 2350 and 2650 cm⁻¹. rsc.org Bending and deformation modes of the BH₂ group are found at lower frequencies, often in the 920-1200 cm⁻¹ range. The formation of the dative bond between boron and sulfur (B-S) also gives rise to a characteristic stretching vibration. This B-S stretch is expected at lower frequencies, in the far-infrared region, due to the heavier masses of the boron and sulfur atoms. Observing the shifts in these key vibrational modes upon reaction provides insight into changes in the bonding and structure of the borane moiety as it interacts with substrates.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Method |
| B-H Stretch | 2350–2650 | IR, Raman |
| B-H₂ Deformation / Bend | 920–1200 | IR, Raman |
| B-S Stretch | Low Frequency (Far-IR) | Raman, IR |
Frequency ranges are typical for borane adducts. rsc.org
Calorimetric Analysis of Borane-Dimethylsulfide Reactions
Differential Scanning Calorimetry (DSC) is a key analytical method used to evaluate the thermal profile of reactions involving borane-dimethyl sulfide. researchgate.net Many hydroboration and reduction reactions are significantly exothermic, and DSC is employed as a rapid screening tool to detect potentially hazardous thermal runaways and to determine decomposition temperatures. researchgate.net This information is critical for the safe scale-up of chemical processes. Reaction calorimetry provides more detailed data on the specific heat effects, allowing for a precise understanding of the heat flow associated with a particular transformation. researchgate.net
A key thermodynamic value for the complex is its enthalpy of vaporization (ΔvapH), which has been determined to be 44.9 kJ/mol. nist.gov This value is relevant for understanding the physical properties and handling of the liquid reagent. The enthalpy of the Lewis acid-base reaction between borane and dimethyl sulfide is another critical parameter that quantifies the stability of the adduct.
| Process | Thermodynamic Parameter | Value |
| Vaporization of BH₃·S(CH₃)₂ | Enthalpy of Vaporization (ΔvapH) | 44.9 kJ/mol |
| Hydroboration/Reduction | Reaction Enthalpy (ΔH) | Generally Exothermic |
Data from NIST Standard Reference Database and other sources. researchgate.netnist.gov
Comparative Analysis with Other Borane Reagents
Comparison of Borane-Dimethylsulfide with Borane-Tetrahydrofuran (B86392) (BH3-THF)
Borane-tetrahydrofuran (BH3-THF) is another widely used, commercially available source of borane (B79455). organic-chemistry.org While both BMS and BH3-THF serve similar functions in hydroboration and reduction reactions, they possess distinct differences in their physical and chemical properties. borates.todaywikipedia.org
A significant advantage of borane-dimethylsulfide is its enhanced stability compared to borane-tetrahydrofuran. borates.todayorganic-synthesis.comcommonorganicchemistry.com BH3-THF is susceptible to thermal decomposition, which involves the cleavage of the tetrahydrofuran (B95107) ring. researchgate.net This decomposition can be violent, and for this reason, reactions involving BH3-THF are typically recommended to be conducted at temperatures below 35°C. commonorganicchemistry.com
In contrast, BMS exhibits greater thermal stability, making it a more robust reagent for a wider range of reaction conditions. organic-synthesis.comwikipedia.org The dimethylsulfide ligand forms a stronger complex with borane than THF, which contributes to its increased stability. researchgate.net However, a notable drawback of BMS is the unpleasant and potent odor of dimethyl sulfide (B99878). organic-chemistry.org
The superior stability of BMS allows it to be available in much higher concentrations than BH3-THF. commonorganicchemistry.comwikipedia.org BMS is commonly supplied as a neat liquid or in solutions up to 10 M, whereas BH3-THF is typically available only in concentrations around 1 M. commonorganicchemistry.comwikipedia.org The lower concentration of BH3-THF is a safety measure to mitigate the risks associated with its potential for decomposition. commonorganicchemistry.com
Storage requirements also differ significantly between the two reagents. BH3-THF solutions should be stored under refrigeration at 0-5°C to maintain their integrity and minimize decomposition over long periods. researchgate.netcommonorganicchemistry.com Conversely, BMS can be safely stored at ambient temperatures without significant degradation. researchgate.net Both reagents are sensitive to air and moisture and must be stored under an inert atmosphere, such as nitrogen or argon. borates.todayresearchgate.net
| Characteristic | Borane-Dimethylsulfide (BMS) | Borane-Tetrahydrofuran (BH3-THF) |
|---|---|---|
| Thermal Stability | Higher stability | Lower stability; prone to decomposition |
| Available Concentration | Up to 10 M | Typically 1 M |
| Storage Temperature | Ambient | Refrigerated (0-5°C) |
| Stabilizer Requirement | None required | Requires stabilizer (e.g., sodium borohydride) |
The reactivity of borane is attenuated by the dimethylsulfide ligand, which can influence its behavior in organic reactions. borates.today A key difference arises from the stabilization of BH3-THF solutions. To prevent the reduction of the THF solvent to tributyl borate, a small amount of sodium borohydride (B1222165) is often added as a stabilizer to commercial BH3-THF solutions. borates.todaywikipedia.org This stabilizer can sometimes participate in undesired side reactions. borates.todaywikipedia.org BMS does not require a stabilizer, thus eliminating the possibility of such side reactions. borates.todaywikipedia.org
In asymmetric reductions, such as the Corey-Itsuno reduction, both reagents are effective sources of borane. However, it has been observed that BMS does not generally afford significantly higher enantiomeric selectivities compared to BH3-THF. borates.today The choice between the two may therefore depend more on factors like stability, concentration, and ease of handling rather than a distinct difference in stereochemical outcome. wikipedia.org
Comparison with Diborane (B8814927) (B2H6) and other Borane Adducts
Diborane (B2H6), the dimeric form of borane, is a gaseous and pyrophoric substance, making it hazardous and inconvenient for routine laboratory use. organic-chemistry.org Borane complexes, or adducts, like BMS and BH3-THF, were developed to provide safer and more easily handled liquid sources of borane. organic-chemistry.org
Beyond THF and dimethyl sulfide, borane can form adducts with various other Lewis bases, including other sulfides and amines. organic-chemistry.orgnih.gov Research has shown that the nature of the Lewis base affects the stability and reactivity of the resulting borane complex. nih.gov For instance, the complexing ability of sulfides towards borane generally follows the order: thioanisole (B89551) < ether-sulfides < dialkyl sulfides < dimethyl sulfide. nih.gov The reactivity of these adducts in hydroboration is inversely related to their stability. nih.gov For example, diisoamyl sulfide-borane is a stable liquid available at a 4.2 M concentration and has a less pungent odor than BMS, presenting it as a promising alternative. nih.gov
Amine-borane adducts, such as N,N-diethylaniline-borane, are another class of borane carriers. researchgate.net These complexes are noted for their remarkable stability, which is a result of the strong interaction between the highly Lewis basic amine and the borane. researchgate.net Some amine-boranes are even stable in the presence of aqueous mineral acids. researchgate.net
| Borane Source | Physical State | Key Handling Characteristics | Primary Use |
|---|---|---|---|
| Diborane (B2H6) | Gas | Pyrophoric, toxic, difficult to handle | Industrial applications; generation of adducts |
| Borane-Dimethylsulfide (BMS) | Liquid | Stable at room temp; high concentration; strong odor | Lab and industrial scale reductions/hydroborations |
| Borane-Tetrahydrofuran (BH3-THF) | Liquid (solution) | Requires refrigeration; lower concentration | Lab scale reductions/hydroborations |
| Amine-Borane Adducts | Liquid or Solid | Very stable, some are air and moisture stable | Reductions and reductive aminations |
Contrasting Borane-Dimethylsulfide with Metal Hydride Reducing Agents
The utility of BMS is also defined by its reactivity profile in comparison to common metal hydride reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). chem-station.com
Lithium aluminum hydride is an exceptionally powerful reducing agent, capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles. chem-station.compharmaguideline.com However, its high reactivity makes it unselective and it reacts violently with protic solvents like water and alcohols. chem-station.compharmaguideline.com
Sodium borohydride is a much milder and more selective reagent. chem-station.com It is primarily used for the reduction of aldehydes and ketones and is unreactive towards esters, amides, and carboxylic acids. pharmaguideline.com Unlike LiAlH4, NaBH4 is stable in alcoholic and aqueous media. pharmaguideline.com
Borane-dimethylsulfide occupies an intermediate and unique position in terms of reactivity. borates.today It is capable of reducing carboxylic acids, aldehydes, ketones, esters, epoxides, and nitriles. borates.today Notably, borane complexes are often the reagents of choice for the selective reduction of carboxylic acids to alcohols, a transformation that is difficult with NaBH4 and can be unselective with LiAlH4 if other reducible groups are present. chem-station.com However, BMS does not typically reduce functional groups like acid chlorides or nitro groups. borates.today Borane reagents often exhibit better functional group tolerance compared to the more reactive aluminum hydrides. acsgcipr.org
| Functional Group | Borane-Dimethylsulfide (BMS) | Lithium Aluminum Hydride (LiAlH4) | Sodium Borohydride (NaBH4) |
|---|---|---|---|
| Aldehydes/Ketones | Reduces | Reduces | Reduces |
| Carboxylic Acids | Reduces | Reduces | No Reaction |
| Esters | Reduces | Reduces | Generally No Reaction |
| Amides | Reduces | Reduces | No Reaction |
| Nitriles | Reduces | Reduces | No Reaction |
| Acid Chlorides | No Reaction | Reduces | Reduces |
| Nitro Groups | No Reaction | Reduces | Reduces (with catalyst) |
Future Research Directions and Emerging Applications of Borane Dimethylsulfide
Development of Recoverable and Environmentally Benign Borane-Dimethylsulfide Alternatives
A significant drawback of borane-dimethylsulfide is the liberation of dimethylsulfide, which is volatile, flammable, and has a strong, unpleasant odor, posing environmental and safety challenges. cardiff.ac.uk Research is actively pursuing the development of alternative borane (B79455) carriers that are less odorous, more stable, and easily recoverable.
One promising approach involves the use of polymeric sulfide-borane complexes. cardiff.ac.ukresearchgate.net These solid reagents exhibit behavior similar to BMS in hydroboration and reduction reactions but have minimal odor and the polymeric backbone can be recovered after the reaction. cardiff.ac.ukresearchgate.net For instance, a poly(trimethylene sulfide)–borane adduct has been shown to be an effective hydroborating agent, with the advantage of easy handling and recoverability. cardiff.ac.uk
Other solid borane carriers are also being investigated. Solid amidophosphine boranes have been synthesized as replacements for common borane reagents, demonstrating excellent reactivity and functional group tolerance in the reduction of various functional groups. organic-chemistry.org Additionally, odorless borane carriers like Dod-S-Me and MMS have been developed, offering high yields in hydroborations and reductions with quantitative recovery of the carrier. organic-chemistry.org
| Borane Reagent | Key Advantages | Key Disadvantages | Recoverability |
|---|---|---|---|
| Borane-Dimethylsulfide (BMS) | High concentration, stable, soluble in many solvents cardiff.ac.uk | Liberates volatile, odorous, flammable dimethylsulfide cardiff.ac.uk | No |
| Polymeric Sulfide-Borane Complexes | Minimal odor, solid, easy to handle cardiff.ac.ukresearchgate.net | Lower borane concentration per gram than neat BMS cardiff.ac.uk | Yes cardiff.ac.uk |
| Solid Amidophosphine Boranes | Solid, stable, good functional group tolerance organic-chemistry.org | Requires synthesis of the carrier | Carrier is part of the product salt |
| Odorless Sulfide (B99878) Carriers (e.g., Dod-S-Me) | Odorless, high reaction yields organic-chemistry.org | Requires synthesis of the carrier | Yes (Quantitative) organic-chemistry.org |
Exploration of Novel Catalytic Systems with Borane-Dimethylsulfide
BMS is a cornerstone reagent in various catalytic reductions and hydroborations. A key area of ongoing research is its application in novel catalytic systems to achieve higher efficiency and selectivity.
The Corey-Itsuno reduction is a classic example where BMS is used as the stoichiometric reductant in the presence of a chiral oxazaborolidine catalyst for the asymmetric reduction of ketones. borates.todaywikipedia.org The dimethylsulfide ligand moderates the borane's reactivity, and the catalyst activates it to enable asymmetric control. borates.todaywikipedia.org Future work continues to explore new chiral catalysts that can work in concert with BMS to achieve even higher enantioselectivities for a broader range of substrates.
Research has also demonstrated the synthesis of other valuable boron reagents from BMS. For example, monochloroborane–dimethyl sulphide can be synthesized in nearly quantitative yield by refluxing an equimolar mixture of BMS and tetrachloromethane. rsc.org This product serves as a direct precursor for dialkylchloroboranes via hydroboration of alkenes, expanding the toolkit of selective hydroborating agents. rsc.org The regioselectivity of hydroboration can be significantly improved by using such derivatives; for instance, while diborane (B8814927) shows 94% regioselectivity with 1-hexene, chloroborane-dimethyl sulfide achieves 99%. scielo.org.bo
Advanced Mechanistic Studies on Complex Reaction Pathways
A deeper understanding of the reaction mechanisms involving BMS is crucial for optimizing existing transformations and designing new ones. Advanced mechanistic studies are focused on elucidating the complex pathways of hydroboration and reduction reactions.
The mechanism of hydroboration itself is a subject of detailed study. It is proposed that the reaction can proceed through either a dissociative or an associative pathway. umich.edu The dissociative mechanism, supported by H.C. Brown, suggests that the dimethylsulfide must first dissociate to generate a free, trivalent borane species which then reacts with the alkene. wikipedia.orgumich.edu This is supported by observations that increasing the concentration of free dimethylsulfide slows the reaction rate. umich.edu An alternative associative mechanism has also been proposed. umich.edu Studies into the regioselectivity of reductions, for example in activated ketals, also contribute to the mechanistic picture, with postulated mechanisms accounting for observed selectivities. lookchem.com
Integration of Borane-Dimethylsulfide in Flow Chemistry and Continuous Synthesis
The integration of traditional batch reagents into continuous flow processes represents a significant step towards greener, safer, and more efficient chemical manufacturing. BMS has emerged as a highly suitable reagent for this technological shift.
Researchers have developed simple and efficient processes for the reduction of esters and amides using neat (solvent-free) borane-dimethylsulfide under continuous-flow conditions. This approach offers several advantages over traditional batch reductions using metal hydrides:
High Productivity: Utilizing the high concentration of the commercial neat reagent allows for high substrate concentrations, leading to outstanding productivity.
Reduced Waste: The solvent-free or highly concentrated nature of the reactions significantly reduces the Environmental Factor (E-factor).
Enhanced Safety: Handling potentially hazardous reagents like BMS is inherently safer under the controlled conditions of a flow reactor.
Scalability: The protocols are easily scalable for the multi-gram synthesis of valuable products, including pharmaceutically relevant molecules.
| Substrate | Product | Conditions | Productivity |
|---|---|---|---|
| Methyl Benzoate | Benzyl Alcohol | Neat BMS, 4 M substrate in 2-MeTHF, 90°C, 20 min residence time | 8.46 g/h |
| Methyl Benzoate | Benzyl Alcohol | Neat BMS, Neat substrate, 90°C, 20 min residence time | 11.82 g/h |
Applications in Advanced Materials Synthesis
The utility of borane-dimethylsulfide is expanding beyond traditional organic synthesis into the field of advanced materials. Its ability to serve as a clean and efficient source of boron makes it valuable for creating specialized materials with unique electronic and structural properties.
Emerging applications include:
Semiconductors: BMS serves as an intermediate and a boron source in the creation of boron-doped semiconductors and ceramics, which are critical components in microelectronics. borates.todayatamanchemicals.com
Nanomaterials: The compound contributes to the development of boron-containing nanomaterials and thin films. atamanchemicals.com It is also employed in nanomaterial surface chemistry and in the preparation of hydrogenation catalysts. atamanchemicals.com
Polymers and Frameworks: BMS is used for polymer surface modification and for modifying metal-organic frameworks (MOFs), enabling the tuning of their properties for specific applications like catalysis or gas storage. atamanchemicals.com
The role of BMS in these areas is often as a precursor or modifying agent, where its reactivity is harnessed to incorporate boron atoms into a material's structure, thereby altering its fundamental properties.
Compound Index
| Compound Name |
|---|
| 1-hexene |
| Benzyl Alcohol |
| Borane |
| Borane-dimethylsulfide |
| Borane-tetrahydrofuran (B86392) |
| Chloroborane-dimethyl sulfide |
| Diborane |
| Dimethylsulfide |
| Methyl Benzoate |
| Monochloroborane–dimethyl sulphide |
| Pinacolone |
| Tetrachloromethane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
